molecular formula C19H40Cl2N2O4 B153946 Azelainylcholine CAS No. 126281-64-9

Azelainylcholine

Cat. No. B153946
M. Wt: 431.4 g/mol
InChI Key: AFACHHYILIIYOS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Azelainylcholine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Azelainylcholine has been shown to have unique properties that make it a promising candidate for use in various research applications.

Scientific Research Applications

Azelainylcholine has been studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can enhance cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease. In addition, Azelainylcholine has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body.

Mechanism Of Action

Azelainylcholine works by activating cholinergic receptors in the nervous system. This activation leads to an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. Azelainylcholine has also been shown to increase the production of neurotrophic factors, which are critical for the growth and survival of neurons in the brain.

Biochemical And Physiological Effects

Azelainylcholine has been shown to have a variety of biochemical and physiological effects. It can increase the release of acetylcholine, which can enhance cognitive function. It can also reduce inflammation and oxidative stress in the body. In addition, Azelainylcholine has been shown to have neuroprotective effects and can promote the growth and survival of neurons in the brain.

Advantages And Limitations For Lab Experiments

Azelainylcholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. However, there are also limitations to its use. Azelainylcholine is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, it is important to use caution when working with this compound, as it has not been extensively studied for its toxicity.

Future Directions

There are many future directions for research on Azelainylcholine. One potential area of study is its use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can enhance cognitive function, which makes it a promising candidate for use in this field. Another area of study is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of Azelainylcholine and its potential applications in scientific research.
Conclusion:
Azelainylcholine is a novel compound that has shown promise for use in various scientific research applications. It has unique properties that make it a promising candidate for use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the properties and potential applications of Azelainylcholine.

Synthesis Methods

Azelainylcholine is synthesized by the reaction of azelaic acid with choline chloride. This reaction produces a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to maximize the yield and purity of the compound. The purity of Azelainylcholine is critical for its use in scientific research.

properties

CAS RN

126281-64-9

Product Name

Azelainylcholine

Molecular Formula

C19H40Cl2N2O4

Molecular Weight

431.4 g/mol

IUPAC Name

trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride

InChI

InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

AFACHHYILIIYOS-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]

synonyms

AzCh-Cl
azelainylcholine

Origin of Product

United States

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